molecular formula C20H15FO3 B2650786 4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-6,8-dimethylchromen-2-one CAS No. 845668-14-6

4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-6,8-dimethylchromen-2-one

Cat. No.: B2650786
CAS No.: 845668-14-6
M. Wt: 322.335
InChI Key: GFPDLBPTGOHOBS-UHFFFAOYSA-N
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Description

The compound “4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-6,8-dimethylchromen-2-one” is a complex organic molecule that contains a benzofuran and a chromenone moiety. Benzofuran is a heterocyclic compound, also known as a fused ring system, which consists of a benzene ring fused to a furan ring . Chromenone is a derivative of chromene with a carbonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzofuran and chromenone rings, along with the fluorine and methyl substituents. The exact structure would depend on the positions of these substituents .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzofuran and chromenone moieties, as well as the fluorine and methyl substituents. The carbonyl group in the chromenone moiety could potentially undergo nucleophilic addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its electronegativity and potentially influence its solubility .

Scientific Research Applications

  • Crystal Structure Analysis :

    • The study by Choi et al. (2010) on a similar compound, 2-(4-Fluorophenyl)-5,6-methylenedioxy-3-methylsulfinyl-1-benzofuran, revealed insights into the molecular structure, including the orientation of substituent groups and their spatial arrangement, which is crucial for understanding the chemical and physical properties of such compounds (Choi, Seo, Son, & Lee, 2010).
  • Synthesis and Electrophysiological Studies :

    • Research by Visentin et al. (1999) on analogues of this compound focused on synthesizing and studying their effects on L-type Ca2+ channels, demonstrating their potential in probing the structure and function of these channels (Visentin et al., 1999).
  • Quantitative Structure-Cytotoxicity Relationship :

    • A study by Nagai et al. (2019) on 2-Arylazolylchromones and 2-Triazolylchromones, which share a structural relation with the compound , aimed to investigate their cytotoxicity against human oral squamous cell carcinoma cell lines, providing valuable insights for anticancer drug design (Nagai et al., 2019).
  • Identification in Research Chemicals :

    • Stańczuk et al. (2013) identified positional isomers of a related compound, (2-Aminopropyl)benzofuran, in internet-purchased products. This highlights the importance of accurate identification and characterization of such compounds in research and regulatory contexts (Stańczuk, Morris, Gardner, & Kavanagh, 2013).
  • Pharmacokinetics, Pharmacodynamics, and Toxicology Studies :

  • Role in Modulating Feeding and Stress :

    • Piccoli et al. (2012) explored the role of a benzofuran compound in modulating feeding and stress, providing insights into the neural mechanisms that may be shared by drug abuse and compulsive food seeking (Piccoli et al., 2012).
  • Fluorogenic and Fluorescent Labeling :

    • Uchiyama et al. (2001) reviewed fluorogenic and fluorescent labeling reagents with a benzofurazan skeleton, highlighting their use in analytical and biochemical assays, which is relevant for compounds like 4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-6,8-dimethylchromen-2-one (Uchiyama et al., 2001).
  • Disposition and Metabolism Studies :

    • Renzulli et al. (2011) conducted a study on the disposition and metabolism of SB-649868, a benzofuran compound, in humans, which is significant for understanding the pharmacokinetics of similar compounds (Renzulli et al., 2011).
  • Multi-Stimuli Response Applications :

    • Lu and Xia (2016) explored the multi-stimuli response of novel compounds, including benzofurans, for potential applications in materials science, such as security inks (Lu & Xia, 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended for use as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

The future research directions for this compound could include exploring its potential uses, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-6,8-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FO3/c1-10-6-11(2)19-15(7-10)16(9-18(22)24-19)20-12(3)14-8-13(21)4-5-17(14)23-20/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPDLBPTGOHOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=C(C4=C(O3)C=CC(=C4)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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